Cas no 1256353-14-6 (6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine)

6-Benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine is a heterocyclic compound featuring a fused pyrrolo[3,4-d]pyrimidine core with a benzyl substituent at the 6-position and an amino group at the 2-position. This structure confers potential utility as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors or other biologically active molecules. The benzyl group enhances lipophilicity, potentially improving membrane permeability, while the amino functionality offers a reactive site for further derivatization. Its rigid polycyclic framework may contribute to selective binding interactions in target proteins. The compound's synthetic accessibility and modularity make it a valuable scaffold for structure-activity relationship studies in drug discovery programs.
6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine structure
1256353-14-6 structure
商品名:6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine
CAS番号:1256353-14-6
MF:C13H14N4
メガワット:226.2771
MDL:MFCD19689554
CID:2092136

6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine 化学的及び物理的性質

名前と識別子

    • 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine
    • 6-benzyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-amine
    • 6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine
    • 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-ylamine
    • 5H-Pyrrolo[3,4-d]pyrimidin-2-amine, 6,7-dihydro-6-(phenylmethyl)-
    • AS06377
    • CM10533
    • D82292
    • MDL: MFCD19689554
    • インチ: 1S/C13H14N4/c14-13-15-6-11-8-17(9-12(11)16-13)7-10-4-2-1-3-5-10/h1-6H,7-9H2,(H2,14,15,16)
    • InChIKey: GEVBPDWWIHZQOO-UHFFFAOYSA-N
    • ほほえんだ: N1(C([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])C([H])([H])C2C(=C([H])N=C(N([H])[H])N=2)C1([H])[H]

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 252
  • トポロジー分子極性表面積: 55
  • 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

  • 密度みつど: 1.281±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 微溶性(4.5 g/l)(25ºC)、

6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSL0065-10G
6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine
1256353-14-6 95%
10g
¥ 8,646.00 2023-04-06
ChemScence
CS-0156302-100mg
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine
1256353-14-6
100mg
$76.0 2022-04-28
abcr
AB438263-250 mg
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine; .
1256353-14-6
250mg
€227.90 2023-04-23
Chemenu
CM152368-1g
6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine
1256353-14-6 98%
1g
$916 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AR858-200mg
6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine
1256353-14-6 98%
200mg
634.0CNY 2021-07-15
Alichem
A109000152-1g
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine
1256353-14-6 98%
1g
$902.06 2023-09-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSL0065-500MG
6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine
1256353-14-6 95%
500MG
¥ 1,155.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSL0065-100MG
6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine
1256353-14-6 95%
100MG
¥ 435.00 2023-04-06
Chemenu
CM152368-1g
6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine
1256353-14-6 98%
1g
$*** 2023-04-03
eNovation Chemicals LLC
D951339-250mg
5H-Pyrrolo[3,4-d]pyrimidin-2-amine, 6,7-dihydro-6-(phenylmethyl)-
1256353-14-6 98%
250mg
$150 2024-06-08

6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine 関連文献

6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amineに関する追加情報

Introduction to 6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine (CAS No. 1256353-14-6)

6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine, identified by its Chemical Abstracts Service (CAS) number 1256353-14-6, is a heterocyclic compound with significant potential in pharmaceutical and biochemical research. This compound belongs to the pyrrolopyrimidine class, a scaffold widely recognized for its versatility in drug discovery due to its ability to interact with various biological targets. The presence of a benzyl group at the 6-position and an amine functional group at the 2-position contributes to its unique chemical and biological properties, making it a valuable intermediate in the synthesis of more complex molecules.

The structural framework of 6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine consists of a fused ring system comprising a pyrrole ring and a pyrimidine ring. This bicyclic structure is inherently stable and exhibits favorable pharmacokinetic properties, which are critical for developing therapeutic agents. The benzyl substituent not only enhances the lipophilicity of the molecule but also serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing more elaborate structures for drug candidates.

In recent years, pyrrolopyrimidine derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities. Notably, compounds within this class have shown promise as kinase inhibitors, particularly in targeting tyrosine kinases involved in cancer metabolism. The amine group at the 2-position of 6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine provides a nucleophilic site that can be exploited for covalent bond formation with biomolecules, enhancing target engagement and improving drug efficacy.

One of the most compelling aspects of this compound is its role as a building block in the development of novel therapeutic agents. For instance, recent studies have demonstrated its utility in generating inhibitors of Janus kinases (JAKs), which are implicated in inflammatory diseases such as rheumatoid arthritis and psoriasis. The benzyl group facilitates modifications that can fine-tune binding interactions with JAK enzymes, allowing for the optimization of potency and selectivity. Such modifications are essential for minimizing off-target effects and improving patient outcomes.

The synthesis of 6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine typically involves multi-step organic transformations starting from readily available precursors. Key steps often include cyclization reactions to form the pyrrolopyrimidine core followed by selective functionalization to introduce the benzyl and amine groups. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. For example, transition-metal-catalyzed reactions have been employed to streamline certain synthetic steps while maintaining high yields and purity.

From a biochemical perspective, the amine moiety at the 2-position of 6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine is particularly noteworthy. It can participate in hydrogen bonding interactions with biological targets, thereby influencing binding affinity and specificity. This feature has been leveraged in designing molecules that exhibit high selectivity for particular enzymes or receptors. Additionally, the benzyl group can serve as a steric anchor that helps orient the molecule correctly within the binding pocket of a target protein.

Recent research has also explored the pharmacological potential of derivatives of 6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine in addressing neurological disorders. Studies suggest that certain analogs may modulate neurotransmitter release or receptor activity by interacting with specific ion channels or G-protein coupled receptors (GPCRs). The ability to fine-tune these interactions through structural modifications makes this scaffold highly attractive for developing treatments against conditions such as Alzheimer's disease or Parkinson's disease.

In conclusion,6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine (CAS No. 1256353-14-6) represents a versatile and promising compound in pharmaceutical research. Its unique structural features enable diverse chemical modifications while maintaining favorable pharmacokinetic properties. The growing body of literature highlighting its applications in drug discovery underscores its importance as a key intermediate for developing novel therapeutic agents targeting various diseases.

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Amadis Chemical Company Limited
(CAS:1256353-14-6)6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine
A890131
清らかである:99%
はかる:1g
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